molecular formula C9H17NO B13454089 {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13454089
M. Wt: 155.24 g/mol
InChI Key: MJMFQTPQDWOLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reduction can be performed using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {5-Eth

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C9H17NO/c1-2-8-3-9(4-8,7-11)6-10-5-8/h10-11H,2-7H2,1H3

InChI Key

MJMFQTPQDWOLMH-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CNC2)CO

Origin of Product

United States

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